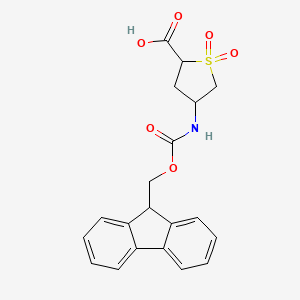

4-Fmoc-aminotetrahydrothiophene-2-carboxylic acid 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

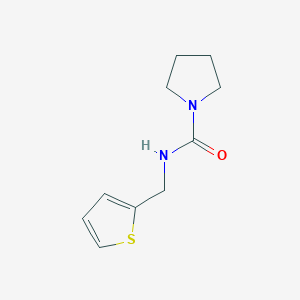

4-Fmoc-aminotetrahydrothiophene-2-carboxylic acid 1,1-dioxide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of the amino acid cysteine and has been found to have various applications in the field of biochemistry and pharmacology.

Applications De Recherche Scientifique

Sequential Synthesis of NLO Oligomers

The use of Fmoc (9-fluorenylmethyl carbamate) protected amino acids in the sequential synthesis of main-chain nonlinear optical (NLO) oligomers showcases the pivotal role of Fmoc chemistry in enabling the synthesis of complex organic molecules. The study demonstrated a convergent synthesis approach, where the Fmoc group played a crucial role in protecting amino groups during the synthesis process, highlighting the importance of Fmoc chemistry in the field of material science and optical applications (Huang, Zhang, Dalton, & Weber, 2000).

Synthesis of Protected l-Dap Methyl Esters

Another application involves the synthesis of protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), utilizing Fmoc chemistry for protection. This strategy highlights the versatility of Fmoc-protected amino acids in synthesizing orthogonally protected molecules, which are crucial intermediates in peptide synthesis and the development of peptidomimetics (Temperini et al., 2020).

Cross-Claisen Condensation for Heterocyclic γ-Amino Acids

The application of Fmoc chemistry in cross-Claisen condensation reactions for the synthesis of heterocyclic γ-amino acids, such as 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), underscores the role of Fmoc-protected amino acids in facilitating the synthesis of constrained heterocyclic amino acids. These compounds are valuable for mimicking the secondary structures of proteins, indicating the significance of Fmoc chemistry in structural biology and drug design (Mathieu et al., 2015).

Solid-Phase Peptide Synthesis

Fmoc amino acids have been pivotal in the development and enhancement of solid-phase peptide synthesis (SPPS) methodologies. This includes the introduction of various solid supports, linkages, and an increased understanding of solvation conditions, which have collectively enabled the synthesis of biologically active peptides and proteins. The versatility of Fmoc SPPS offers unique opportunities in bioorganic chemistry, showcasing the critical role of Fmoc-protected amino acids in peptide synthesis (Fields & Noble, 2009).

Self-Assembly and Functional Materials

Fmoc-modified amino acids and peptides exhibit self-assembly features and potential applications in various fields due to the hydrophobicity and aromaticity of the Fmoc moiety. These properties promote the association of building blocks, leading to the development of functional materials for cell cultivation, bio-templating, optical applications, drug delivery, and therapeutic properties. This research area highlights the application of Fmoc chemistry beyond traditional peptide synthesis, extending into materials science and nanotechnology (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c22-19(23)18-9-12(11-28(18,25)26)21-20(24)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLBBBAOKMVKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)(=O)C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958248.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)

![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)

![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)